A Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: Properties, Synthesis, and Applications
A Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: Properties, Synthesis, and Applications
Executive Summary
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, more commonly known as 4-aminobenzocyclobutene (4-aminoBCB), is a bifunctional building block of significant interest to researchers in materials science and medicinal chemistry. Its unique molecular architecture, combining a strained, thermally reactive four-membered ring fused to an aromatic amine, offers a versatile platform for chemical innovation. The benzocyclobutene (BCB) moiety is renowned for its ability to undergo thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate, a property extensively utilized in the development of high-performance thermoset polymers.[1][2][3] Simultaneously, the primary amine group serves as a classical nucleophilic handle for derivatization, enabling its incorporation into a diverse range of molecular frameworks, from small-molecule drug candidates to complex macromolecules. This guide provides an in-depth examination of the physicochemical properties, spectroscopic signature, synthetic strategies, and core applications of 4-aminoBCB, tailored for professionals in advanced chemical research and development.
The Benzocyclobutene (BCB) Scaffold: A Foundation of Latent Reactivity
To appreciate the utility of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, one must first understand the foundational chemistry of its core scaffold. The defining feature of all benzocyclobutenes is the fusion of a strained cyclobutane ring to a benzene ring.[3][4] This arrangement imparts significant ring strain, which is the driving force for its most valuable chemical transformation: a thermally induced conrotatory electrocyclic ring-opening.
Upon heating, typically above 180°C, the four-membered ring cleaves to form a transient, non-aromatic E,Z-diene known as an o-quinodimethane (or ortho-xylylene).[3] This intermediate is exceptionally reactive and readily participates in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), making it a powerful tool for constructing complex polycyclic systems. In polymer science, this "reaction-on-demand" characteristic allows BCB-functionalized monomers to remain stable during formulation and processing, only to be triggered by heat to form highly cross-linked, thermally stable, and dielectric polymer networks.[1][2] In medicinal chemistry, the compact and rigid BCB scaffold serves as a valuable bioisosteric replacement for larger or more flexible aromatic groups, often leading to improved pharmacological profiles.[3]
Caption: Thermal electrocyclic ring-opening of the BCB scaffold.
Physicochemical & Safety Profile
The integration of an amine functional group onto the BCB core modifies its properties, introducing polarity and a site for hydrogen bonding. A comprehensive summary of its key properties is presented below.
Key Properties Table
| Property | Value | Reference(s) |
| IUPAC Name | Bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine | [5] |
| Common Synonyms | 4-Aminobenzocyclobutene, 1,2-Dihydrocyclobutabenzen-4-amine | [5][6] |
| CAS Number | 55716-66-0 | [5][6] |
| Molecular Formula | C₈H₉N | [5] |
| Molecular Weight | 119.16 g/mol | [5] |
| Physical Form | Solid, semi-solid, or liquid | [6] |
| Purity | Typically ≥95% | [6] |
| Exact Mass | 119.0735 g/mol | [5] |
| XLogP3-AA | 0.8 | [5] |
| TPSA | 26.0 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [6] |
Safety and Handling
As a research chemical, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine requires careful handling in a controlled laboratory environment.
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Signal Word: Warning[6]
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Pictogram: GHS07 (Exclamation Mark)[6]
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Hazard Statements:
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Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust/vapors and contact with skin and eyes.[6]
Spectroscopic and Analytical Characterization
unambiguous identification of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine relies on a combination of standard spectroscopic techniques. While a definitive spectrum for this specific compound is not publicly available, its expected signature can be reliably predicted based on its structure and data from closely related analogues.[7][8][9]
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¹H NMR: The proton NMR spectrum is expected to be highly informative. It should feature distinct regions for the aromatic protons (approximately 6.5-7.5 ppm), the benzylic protons of the cyclobutane ring (a characteristic singlet or AB quartet around 3.0-3.5 ppm), and the broad singlet for the amine protons (NH₂), whose chemical shift will be solvent-dependent.
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¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (110-150 ppm) and a key upfield signal for the aliphatic carbons of the cyclobutane ring (around 30 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typical for a primary amine. C-H stretches for the aromatic and aliphatic portions will also be present, along with C=C stretching bands in the aromatic fingerprint region (1450-1600 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent benzocyclobutene shows a strong molecular ion peak.[9] For the amine derivative, a molecular ion (M⁺) peak at m/z = 119 is expected, which would be a definitive indicator of the compound's identity.
Synthesis and Mechanistic Considerations
The synthesis of functionalized benzocyclobutenes is a non-trivial challenge that has spurred the development of novel synthetic methodologies. Modern approaches often rely on transition-metal catalysis to construct the strained ring system efficiently.[3][10]
Retrosynthetic Strategy & Workflow
A robust and modular approach to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine involves a palladium-catalyzed intramolecular C-H activation/cyclization of a substituted o-xylene derivative. This strategy offers an advantage by forming the strained ring in a late stage of the synthesis. The amine functionality can be introduced either before cyclization (carried through the synthesis as a protected group) or after the BCB core has been formed via nitration and subsequent reduction.
The workflow below illustrates a plausible synthetic route, highlighting the key bond formations and functional group interconversions.
Caption: Plausible synthetic workflow for 4-aminobenzocyclobutene.
Exemplary Protocol: Reduction of 4-Nitrobenzocyclobutene
This step is critical for installing the amine functionality. The choice of reducing agent is key to ensuring the strained cyclobutane ring remains intact. Catalytic hydrogenation is a clean and efficient method.
Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the reaction via Thin Layer Chromatography (TLC) until the starting nitro compound (a UV-active spot) is completely consumed and replaced by the amine product (which may require a different stain, e.g., ninhydrin, for visualization). Further validation is achieved by full spectroscopic characterization (NMR, MS) of the purified product, which must match the expected data.
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System Inerting: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar is charged with 4-Nitrobenzocyclobutene (1.0 g, 6.7 mmol) and Palladium on Carbon (10 wt%, 0.1 g). The flask is sealed and purged with nitrogen gas, followed by evacuation under vacuum. This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous Methanol (30 mL) is added via cannula under a positive pressure of nitrogen.
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Hydrogenation: The nitrogen inlet is replaced with a balloon filled with hydrogen gas (H₂). The reaction mixture is stirred vigorously at room temperature. Causality Note: Vigorous stirring is essential to ensure efficient mass transfer of the hydrogen gas to the catalyst surface for the reaction to proceed.
-
Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) every hour.
-
Workup: Upon completion (typically 4-6 hours), the hydrogen balloon is removed, and the system is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional methanol (2 x 10 mL).
-
Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes to afford the pure Bicyclo[4.2.0]octa-1,3,5-trien-3-amine.
Applications in Drug Discovery and Materials Science
The dual reactivity of 4-aminoBCB makes it a highly valuable intermediate for advanced applications.
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Thermoset Polymers and Resins: As a derivative of BCB, the molecule can be used as a monomer or cross-linking agent. The amine group provides an additional site for modification, allowing for the tuning of polymer properties such as solubility, adhesion, or glass transition temperature. For instance, the amine can be reacted to form amides or imides, incorporating new functionalities into the final polymer network after the thermal curing of the BCB moiety.[1][2]
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Medicinal Chemistry Building Block: The compound is a key starting material for creating libraries of complex molecules for drug screening. The amine serves as a versatile anchor point for attaching various pharmacophores through amide bond coupling, reductive amination, or other standard N-functionalization reactions. The rigid BCB core acts as a constrained phenyl bioisostere, a strategy used to lock a molecule into a specific conformation to enhance binding affinity to a biological target. This principle is exemplified in the structure of Ivabradine, a marketed drug for heart failure that contains a benzocyclobutane core.[3] The synthesis of BCB-containing peptides has also been explored, demonstrating the utility of this scaffold in creating novel peptidomimetics.[3]
Conclusion and Future Outlook
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine is more than a simple aromatic amine; it is a sophisticated chemical tool that embodies the principle of latent reactivity. Its unique combination of a thermally triggerable ring system and a versatile nucleophilic center provides chemists with a powerful platform for innovation. Future research will likely focus on developing more efficient and enantioselective synthetic routes to this and related chiral BCB derivatives, further expanding their application in asymmetric synthesis and the development of next-generation pharmaceuticals and smart materials. The continued exploration of its reactivity will undoubtedly unlock new possibilities in fields ranging from microelectronics to targeted therapeutics.
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